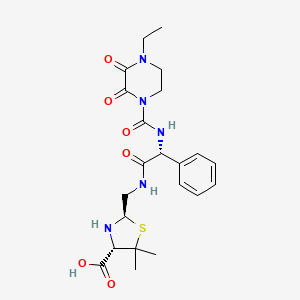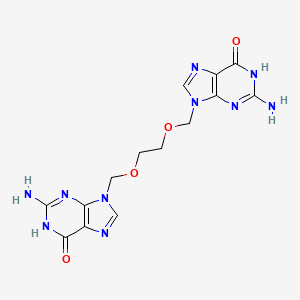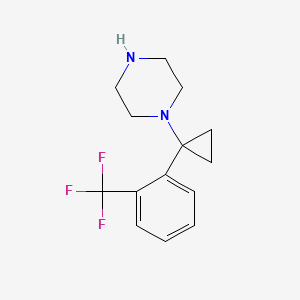
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is a chemical compound with the molecular formula C14H18ClF3N2 . It has an average mass of 306.754 Da and a mono-isotopic mass of 306.111053 Da . It is a versatile compound with potential applications in scientific research, from drug development to material science.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The trifluoromethyl group is attached to the phenyl ring, which is further connected to the cyclopropyl group .Aplicaciones Científicas De Investigación
Kinase Inhibitors
The trifluoromethyl group in this compound contributes to its potential as a kinase inhibitor. Kinase inhibitors are significant in the treatment of cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation. The presence of the piperazine ring offers a basic and hydrophilic group that can be optimized for better pharmacokinetic properties .
Receptor Modulators
This compound can act as a receptor modulator due to its structural characteristics. Receptor modulators have therapeutic applications in neurological disorders, where they can influence neurotransmitter activity. The piperazine moiety serves as a scaffold to arrange pharmacophoric groups for interaction with target macromolecules .
Synthetic Methodologies
In process chemistry, the compound’s chemical reactivity facilitates its incorporation into more complex molecules. It is often used in synthetic methodologies such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination, which are crucial for drug discovery and development .
Pharmacokinetic Property Optimization
The piperazine ring in the compound is used to optimize the pharmacokinetic properties of drugs. This includes improving solubility, distribution, metabolism, and excretion characteristics, which are essential for the efficacy and safety of pharmaceuticals .
Structural and Conformational Characteristics
The compound’s structural and conformational characteristics make it valuable in designing drugs with specific binding affinities. Its cyclopropyl and piperazine components can be used to fine-tune the interaction with biological targets, enhancing the selectivity and potency of the drugs .
Drug Discovery
The compound is a key intermediate in the synthesis of various bioactive molecules. Its versatility in drug discovery is attributed to the ease with which it can be modified and incorporated into different therapeutic classes, making it a valuable tool for medicinal chemists .
Neuropharmacology
In neuropharmacology, the compound’s derivatives can be explored for their effects on the central nervous system. They may hold promise in the development of treatments for psychiatric and neurodegenerative diseases by modulating neurotransmitter systems .
Chemical Reactivity and Synthon Use
The chemical reactivity of this compound makes it a useful synthon in organic synthesis. It can be employed in various reactions to create a wide range of piperazine-containing drugs, highlighting its importance in the pharmaceutical industry .
Mecanismo De Acción
While the specific mechanism of action for “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is not explicitly stated in the literature, piperazine compounds are known for their anthelmintic action. They generally paralyze parasites, allowing the host body to easily remove or expel the invading organism .
Propiedades
IUPAC Name |
1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLZUUBJCAEXQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743221 |
Source


|
| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245646-33-6 |
Source


|
| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

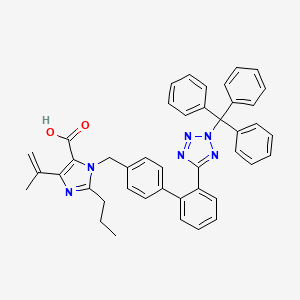
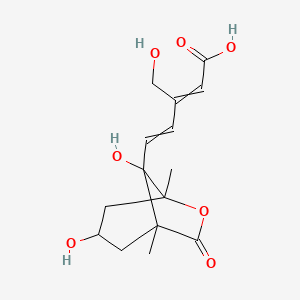

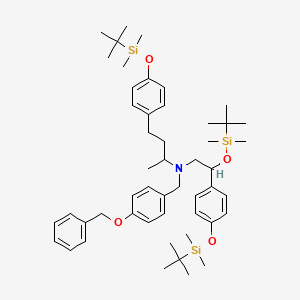
![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)


![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)


